5-Methyl-2-tetralone
Overview
Description
5-Methyl-2-tetralone: is an organic compound with the molecular formula C11H12O. It is a bicyclic ketone, specifically a derivative of tetralin, which is a hydrogenated form of naphthalene.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 5-Methyl-2-tetralone may also undergo similar reactions. The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, such as the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Similar compounds are known to undergo various chemical reactions, leading to the formation of different products . These products can have various effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability . .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with several enzymes and proteins, facilitating different biochemical processes. For instance, it is involved in the formation of oximes and hydrazones through reactions with hydroxylamine and hydrazine . These interactions are crucial for the synthesis of various pharmaceuticals and organic compounds.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce apoptosis in certain cell types, suggesting that this compound may have similar effects . It can also modulate cellular responses by interacting with specific receptors and enzymes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can form stable complexes with certain enzymes, altering their activity and leading to changes in gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to changes in their biochemical activity . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within the cell. For instance, it may participate in oxidation-reduction reactions, contributing to the synthesis and degradation of other organic compounds . These metabolic interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with specific enzymes and proteins . These localization patterns are important for understanding the compound’s biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-tetralone can be synthesized through several methods. One common approach involves the cyclization of 4-methylphenylbutanoic acid using polyphosphoric acid or methanesulfonic acid as catalysts. Another method includes the reduction of 5-methyl-2-naphthol using sodium borohydride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-methyl-2-naphthol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-methyl-2-tetralol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound-1,4-dione.
Reduction: 5-Methyl-2-tetralol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-Methyl-2-tetralone has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Tetralone: A ketone derivative of tetralin, similar in structure but lacking the methyl group at the 5-position.
1-Tetralone: Another isomer of tetralone with the ketone group at the 1-position.
5-Methoxy-2-tetralone: A derivative with a methoxy group at the 5-position instead of a methyl group.
Uniqueness: 5-Methyl-2-tetralone is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHQRSVUQBOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)CC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399872 | |
Record name | 5-Methyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4242-15-3 | |
Record name | 5-Methyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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